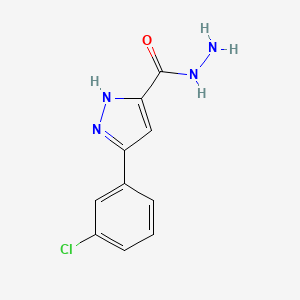
5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide
概要
説明
“5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a carbohydrazide group (-CONHNH2), which is a derivative of carboxylic acids, and a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a chlorine atom substituted at the 3-position. The carbohydrazide group would be attached to the pyrazole ring .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other pyrazoles, could potentially undergo a variety of chemical reactions, including but not limited to, substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyrazole ring, the chlorine atom on the phenyl ring, and the carbohydrazide group .科学的研究の応用
Antiviral and Cytotoxic Activities
Research by Dawood et al. (2011) explored the synthesis of 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide derivatives and evaluated their antiviral and cytotoxic activities. The study found that compound 19 significantly reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, indicating potential antiviral applications (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Antitubercular and Antioxidant Activities
Prathap et al. (2014) synthesized novel derivatives of this compound and assessed their antitubercular and antioxidant activities. The compounds showed good antitubercular activity against Mycobacterium tuberculosis, but exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Corrosion Protection and Adsorption
A study by Paul, Yadav, and Obot (2020) investigated the use of carbohydrazide-pyrazole compounds, including this compound, for corrosion protection of mild steel in acidic solutions. The compounds demonstrated high inhibition efficiency, suggesting potential applications in corrosion protection (Paul, Yadav, & Obot, 2020).
Molecular Docking Studies
The molecular docking studies of compounds such as N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, as researched by Pillai et al. (2017), indicate potential biological importance of pyrazole derivatives. The study focused on the electronic structure, vibrational frequencies, and potential energy distribution of such compounds (Pillai et al., 2017).
Antimicrobial Activity
Several studies, including those by Bakhite et al. (2000), Nasareb et al. (2016), Ningaiah et al. (2014), and more, have synthesized and evaluated various pyrazole derivatives for their antimicrobial activity. These studies suggest that this compound derivatives can serve as effective antimicrobial agents (Bakhite, Geies, & El-Kashef, 2000), (Nasareb & Siddiquia, 2016), (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).
作用機序
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to act as a chemical inhibitor of oxidative phosphorylation . It is a nitrile, hydrazone, and protonophore, suggesting that 5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide might have a similar interaction with its targets .
Biochemical Pathways
Indole derivatives, which share a similar structure with pyrazole derivatives, are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A study on a similar compound, 5-(3-chlorophenyl)furfural, suggests that it might have similar adme properties .
Result of Action
Indole derivatives, which share a similar structure with pyrazole derivatives, are known to have diverse biological activities, suggesting that this compound might have similar effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-(3-Chlorophenyl)-1H-pyrazole-3-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve transmission. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby influencing the cellular redox state .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in oxidative stress responses and inflammatory processes. In terms of cellular metabolism, this compound has been reported to influence the production of reactive oxygen species (ROS) and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to the active site of acetylcholinesterase, leading to the inhibition of the enzyme’s activity and subsequent accumulation of acetylcholine . Additionally, this compound has been found to interact with transcription factors, thereby modulating the expression of genes involved in oxidative stress responses and inflammatory processes. The inhibition of enzymes such as superoxide dismutase and catalase by this compound further contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to exhibit stability under various experimental conditions, with minimal degradation over time . Prolonged exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity. In vitro and in vivo studies have shown that the long-term effects of this compound include increased oxidative stress, inflammation, and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can exert beneficial effects, such as enhanced cognitive function and reduced oxidative stress . Higher doses of this compound have been associated with toxic or adverse effects, including neurotoxicity, hepatotoxicity, and increased inflammation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound has been shown to affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, this compound influences the levels of metabolites such as reactive oxygen species, which play a crucial role in cellular redox balance and signaling . The interaction of this compound with metabolic pathways highlights its potential impact on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been found to interact with transporters such as the organic anion-transporting polypeptides (OATPs) and the multidrug resistance-associated proteins (MRPs), which facilitate its uptake and distribution within cells . Additionally, this compound has been observed to accumulate in specific tissues, including the brain, liver, and kidneys, where it exerts its biochemical effects . The transport and distribution of this compound are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of this compound direct it to specific compartments, where it interacts with biomolecules and exerts its biochemical effects . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-7-3-1-2-6(4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSLUDJITPEZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/structure/B1396424.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396428.png)
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396431.png)
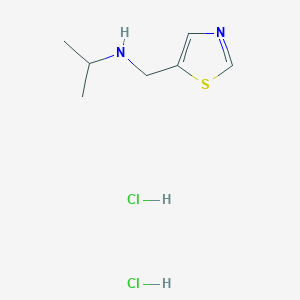

![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)
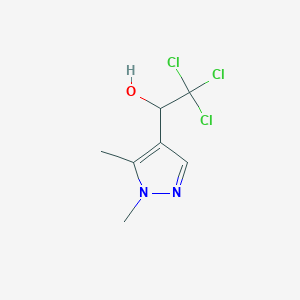
![2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396439.png)
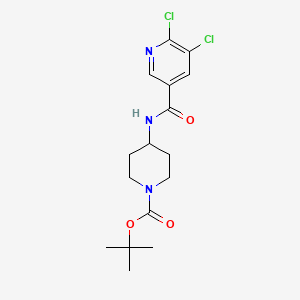
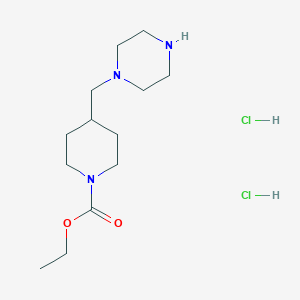
![(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1396444.png)

amine oxalate](/img/structure/B1396446.png)